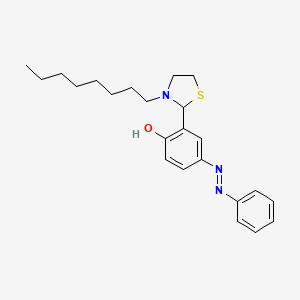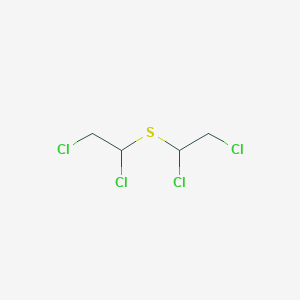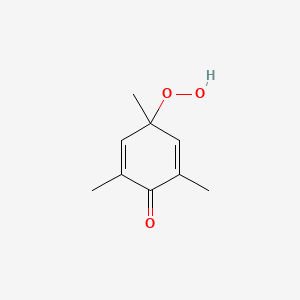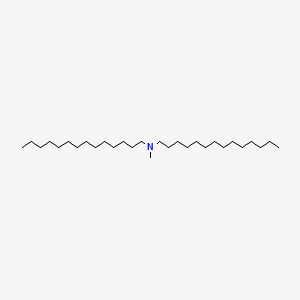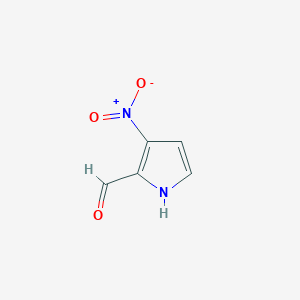
3-Nitro-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitro-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H4N2O3. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The nitro group at the third position and the formyl group at the second position make this compound highly reactive and useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1H-pyrrole-2-carbaldehyde typically involves the nitration of 1H-pyrrole-2-carbaldehyde. One common method is the reaction of 1H-pyrrole-2-carbaldehyde with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3-Nitro-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which are useful intermediates in organic synthesis.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the nitro group under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
3-Nitro-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Nitro-1H-pyrrole-2-carbaldehyde involves its reactivity due to the presence of both the nitro and formyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound can interact with biological molecules, potentially inhibiting enzymes or modifying proteins through covalent bonding.
相似化合物的比较
Similar Compounds
1H-Pyrrole-2-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Methyl-1H-pyrrole-2-carbaldehyde: Contains a methyl group instead of a nitro group, leading to different reactivity and applications.
1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde: Contains a nitrophenyl group, which can influence its chemical behavior and applications.
Uniqueness
3-Nitro-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the nitro and formyl groups, which confer high reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.
属性
分子式 |
C5H4N2O3 |
|---|---|
分子量 |
140.10 g/mol |
IUPAC 名称 |
3-nitro-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C5H4N2O3/c8-3-4-5(7(9)10)1-2-6-4/h1-3,6H |
InChI 键 |
PRLMCZULYOYCOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=C1[N+](=O)[O-])C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




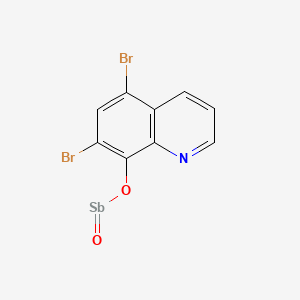
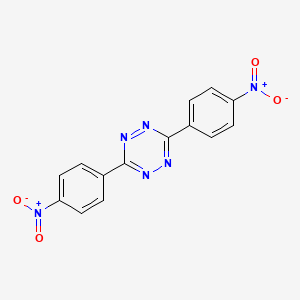
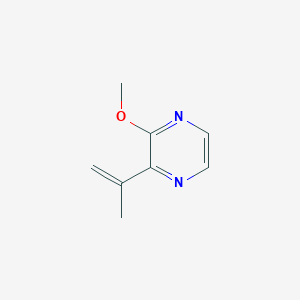
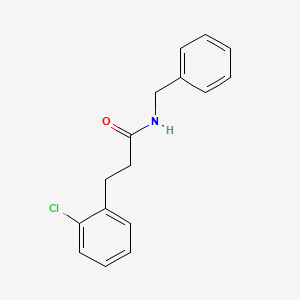
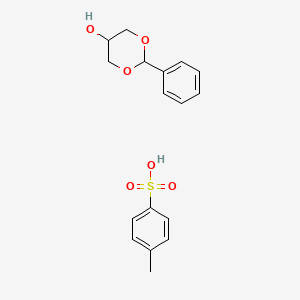
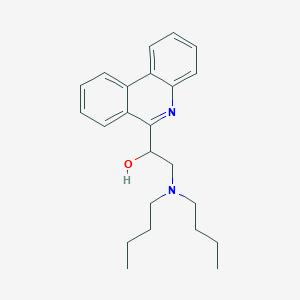

![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
